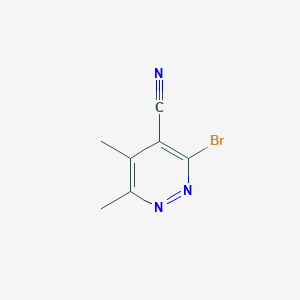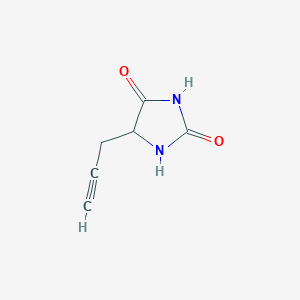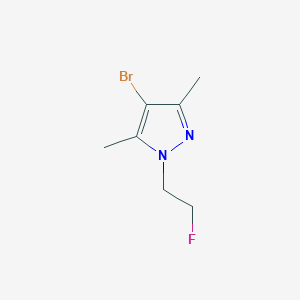![molecular formula C7H5BrN2O B1380730 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one CAS No. 1367794-29-3](/img/structure/B1380730.png)
6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one
Vue d'ensemble
Description
“6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one” is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives . These compounds are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, including “this compound”, is based on scaffold hopping and computer-aided drug design . A new pathway for the synthesis of these compounds involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives can be analyzed using various methods. For instance, the dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives are complex and involve various steps. For example, compound C03 showed acceptable activity with an IC 50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” and its derivatives can be analyzed using various methods. For instance, compound C03 possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
6-Bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one is utilized in the synthesis of new polyheterocyclic ring systems. It serves as a precursor for the construction of various derivatives, including pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives, which have potential applications in medicinal chemistry (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Molecular Structure Analysis
Studies on this compound derivatives have led to insights into their molecular structures. For example, investigations into the hydrogen-bonded dimers and molecular aggregation of certain derivatives have provided valuable information on molecular conformations and interactions, which is crucial in the field of crystallography and material sciences (Quiroga et al., 2010).
Biomedical Applications
The compound and its derivatives have been analyzed for their biomedical applications. For instance, 1H-pyrazolo[3,4-b]pyridines, a related group of compounds, have been studied extensively for their diverse biomedical applications, demonstrating the relevance of this chemical class in drug discovery and pharmaceutical research (Donaire-Arias et al., 2022).
Antibacterial and Antioxidant Properties
Derivatives of this compound have been synthesized and evaluated for their antibacterial and antioxidant properties. These studies contribute to the development of new therapeutic agents with potential applications in treating bacterial infections and oxidative stress-related diseases (Variya, Panchal, & Patel, 2019).
Enzyme Inhibition
Some derivatives have been synthesized and characterized for their potential as enzyme inhibitors. For instance, novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been investigated for their ability to inhibit the tyrosyl-tRNA synthetase enzyme, showing potential for therapeutic applications (Jabri et al., 2023).
Mécanisme D'action
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, a closely related group of compounds, have been associated with tropomyosin receptor kinases (trks) . TRKs are involved in the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
Related compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been shown to inhibit trka . This inhibition could potentially disrupt the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt), which are associated with the proliferation, differentiation, and survival of cells .
Biochemical Pathways
Related compounds have been shown to affect the ras/erk, plc-γ, and pi3k/akt pathways . These pathways are crucial for cell proliferation, differentiation, and survival .
Result of Action
Related compounds have shown promising antitumor activity against liver carcinoma (hepg2-1) .
Orientations Futures
The future directions for the research and development of “6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one” and its derivatives could involve further exploration of their potential as TRK inhibitors . Additionally, the development of new synthetic methods and strategies could also be a focus for future research .
Analyse Biochimique
Biochemical Properties
6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, this compound can modulate various signaling pathways within the cell. Additionally, it has been observed to bind to specific receptors, altering their activity and influencing downstream effects .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of the PI3K/Akt pathway, which is critical for cell survival and proliferation. By affecting this pathway, this compound can induce apoptosis in cancer cells, thereby inhibiting tumor growth . Furthermore, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active site of specific kinases, preventing substrate binding and subsequent phosphorylation events. Additionally, this compound can interact with transcription factors, altering their ability to regulate gene expression. These interactions result in changes in cellular behavior, such as reduced proliferation and increased apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. The extent of these effects can vary depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid. This metabolic process facilitates the excretion of the compound from the body. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters, which facilitate its accumulation in specific cellular compartments. Additionally, binding proteins can sequester this compound, influencing its localization and availability for biochemical interactions .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize predominantly in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with transcription factors. The localization of this compound is regulated by specific targeting signals and post-translational modifications .
Propriétés
IUPAC Name |
6-bromo-1H-pyrazolo[1,5-a]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-2-6-3-7(11)9-10(6)4-5/h1-4H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWWEWFSWVCHCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




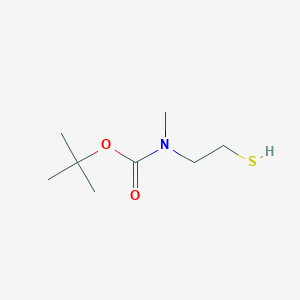

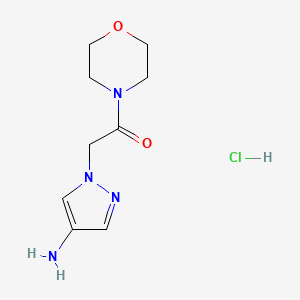

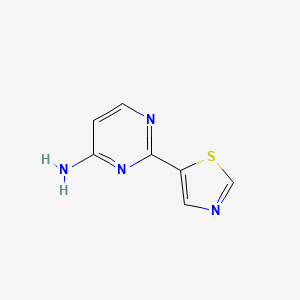
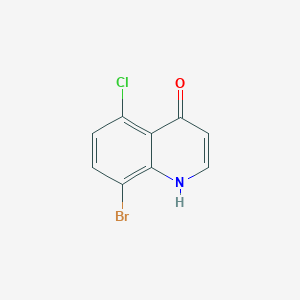
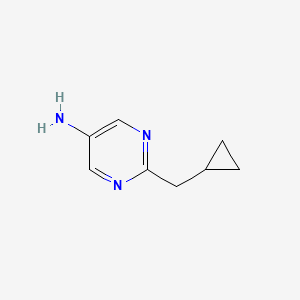
![{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine](/img/structure/B1380661.png)
